molecular formula C9H9ClO3S B13161580 (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride

(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride

Katalognummer: B13161580
Molekulargewicht: 232.68 g/mol
InChI-Schlüssel: NPAXWBGKOWTINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . This compound is characterized by the presence of a benzofuran ring fused with a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the reaction of (2,3-dihydro-1-benzofuran-7-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or similar reducing agents under anhydrous conditions.

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Wirkmechanismus

The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Eigenschaften

Molekularformel

C9H9ClO3S

Molekulargewicht

232.68 g/mol

IUPAC-Name

2,3-dihydro-1-benzofuran-7-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2

InChI-Schlüssel

NPAXWBGKOWTINV-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC=C2CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.